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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular targets of FNDR-
20123, a potent histone deacetylase (HDAC) inhibitor, in the malaria parasite Plasmodium
falciparum. The information presented herein is intended to support further research and
development efforts in the field of anti-malarial therapeutics.

Core Mechanism of Action

FNDR-20123 exerts its anti-malarial activity by targeting and inhibiting histone deacetylases
(HDACSs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1]
[2] By inhibiting HDACs, FNDR-20123 disrupts the normal acetylation-deacetylation balance of
histone proteins, leading to hyperacetylation. This, in turn, alters chromatin structure and gene
transcription, ultimately resulting in parasite death.[3] The primary target within the parasite is
believed to be PfHDACL1.[3]

Quantitative Efficacy and Selectivity

FNDR-20123 demonstrates potent activity against multiple stages of the P. falciparum lifecycle
and exhibits a favorable selectivity profile against human HDACs. A summary of its in vitro
inhibitory concentrations (IC50) is provided below.
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Target IC50 (nM) Reference
Plasmodium falciparum HDAC 31 [1114]
Human HDAC (pan) 3 [1][4]
P. falciparum Asexual Blood

41 - 42 [1]14]
Stage
P. falciparum Male

190 [3]14]
Gametocytes
P. falciparum Female

> 5000 [2]14]
Gametocytes
Human HDAC1 25 [1][5]
Human HDAC2 29 [1][5]
Human HDAC3 2 [1][5]
Human HDAC6 11 [1][5]
Human HDAC8 282 [1]15]

In Vitro and In Vivo Activity

FNDR-20123 has demonstrated significant anti-malarial activity in both in vitro and in vivo
models.
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Assay/Model Key Findings Reference

Exhibited a better killing profile
In Vitro Killing Profile than atovaquone and was [2][4]

comparable to pyrimethamine.

Similar IC50 values against
Multi-Drug Resistant (MDR) sensitive and MDR strains,
Strains suggesting a low risk of cross-

resistance.[2][4]

Significantly reduced
In Vivo Efficacy (Mouse Model)  parasitemia when dosed orally  [2][4]

and subcutaneously.

Safety and Pharmacokinetic Profile

Preclinical studies indicate a promising safety and pharmacokinetic profile for FNDR-20123.

Parameter Result Reference

Microsomal Stability o
> 75% remaining after 2 hours [2][4]
(human/mouse/rat)

Plasma Protein Binding

57% 2][4
(human) (21141
hERG Liability > 100 uM [2][4]
Cytochrome P450 (CYP) IC50 > 25 uM for tested

- : [21[4]

Inhibition isoforms
Cytotoxicity (HepG2 and THP- o

Negligible [21[4]

1 cell lines)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.
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P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum (3D7
strain) was determined as follows:

P. falciparum 3D7 strain was cultured and maintained at 5% hematocrit and 1% parasitemia.

[3]
e The parasite culture was treated with serially diluted concentrations of FNDR-20123.

» Parasite proliferation was assessed by measuring the amount of double-stranded DNA using
the SYBR Green | assay.[6]

» Relative parasite proliferation was calculated by normalizing the fluorescence of compound-
treated wells against a control (e.g., chloroquine-treated) and subtracting the background.[6]

The IC50 value was determined from the dose-response curve.

Gametocyte-Functional Viability Assay

The activity of FNDR-20123 against the sexual stage of the parasite was investigated using a
gametocyte-functional viability assay.[4] This assay assesses the viability and functionality of
male and female gametocytes after drug treatment. The IC50 values were determined for both
male and female gametocytes.[4]

In Vitro Killing Profile Assay

The killing kinetics of FNDR-20123 were compared to standard anti-malarial drugs using the
following protocol:[3][4]

e P. falciparum 3D7 strain was treated with FNDR-20123 and standard drugs (atovaquone,
artemisinin, chloroquine, pyrimethamine) at a concentration of 10 times their respective 1C50
values.[3][4]

» Parasites were treated for 10 hours, and the drug-containing medium was renewed daily.[3]

[4]

o Samples of the treated culture were taken every 24 hours for up to 120 hours.[3][4]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://scispace.com/pdf/discovery-of-fndr-20123-a-histone-deacetylase-inhibitor-for-3l05503j4b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://scispace.com/pdf/discovery-of-fndr-20123-a-histone-deacetylase-inhibitor-for-3l05503j4b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://scispace.com/pdf/discovery-of-fndr-20123-a-histone-deacetylase-inhibitor-for-3l05503j4b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://scispace.com/pdf/discovery-of-fndr-20123-a-histone-deacetylase-inhibitor-for-3l05503j4b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://scispace.com/pdf/discovery-of-fndr-20123-a-histone-deacetylase-inhibitor-for-3l05503j4b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The number of viable parasites at each time point was quantified using a limiting dilution
technique.[3][4]

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model of human P.
falciparum malaria:[4]

e NODscidIL2Rynull mice were infected with P. falciparum.[4]

e Three days post-infection, mice were treated with an oral dose of FNDR-20123 for four
consecutive days.[4]

o Parasitemia was monitored and compared to an infected, untreated control group to
determine the reduction in parasite load.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of FNDR-20123 and the general
workflow for its preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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